2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide
Overview
Description
CE-224535 is a small molecule that has been investigated for its potential therapeutic applications, particularly as an antagonist of the P2X7 receptor. The P2X7 receptor is a type of purinergic receptor that is activated by adenosine triphosphate (ATP) and is involved in various cellular processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CE-224535 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for CE-224535 are not widely published. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
CE-224535 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: CE-224535 can undergo oxidation reactions, particularly at the nitrogen and oxygen-containing functional groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions involving CE-224535 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
CE-224535 exerts its effects by selectively antagonizing the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking this receptor, CE-224535 inhibits the downstream signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Several other compounds are known to antagonize the P2X7 receptor, including:
Brilliant Blue G: A dye that also acts as a P2X7 receptor antagonist.
A740003: A potent and selective P2X7 receptor antagonist.
AZ10606120: Another selective antagonist of the P2X7 receptor.
Uniqueness
CE-224535 is unique in its chemical structure and its specific binding affinity for the P2X7 receptor. While other P2X7 receptor antagonists exist, CE-224535 has been specifically developed and optimized for its potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKCIVGBCBZNP-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222742 | |
Record name | CE-224535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724424-43-5 | |
Record name | CE-224535 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724424435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CE-224535 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12113 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CE-224535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CE-224535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8B02RAU3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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